1-Methoxy-2,3,4-trinitrobenzene
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Overview
Description
1-Methoxy-2,3,4-trinitrobenzene is an aromatic nitro compound characterized by the presence of three nitro groups (-NO₂) and a methoxy group (-OCH₃) attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
1-Methoxy-2,3,4-trinitrobenzene is a type of nitro compound . Nitro compounds are a significant class of nitrogen derivatives, with the nitro group (−NO2) being a hybrid of two equivalent resonance structures . The primary targets of nitro compounds are typically organic molecules, where they can participate in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through various chemical reactions. Nitro compounds can participate in reactions such as direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can result in significant changes in the target molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the reactions of nitro compounds. For instance, nitration of alkanes and aromatic compounds such as benzene can occur . These reactions can have downstream effects on other biochemical pathways, potentially leading to the formation of new compounds .
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Nitro compounds, in general, have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of the action of this compound would depend on the specific reactions it undergoes with its targets. As a nitro compound, it could potentially participate in various chemical reactions leading to the formation of new compounds . The exact outcomes would depend on the specific conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes by nitro compounds is successful only when conducted at high temperatures in the vapor phase . Furthermore, the polar character of the nitro group can influence the compound’s interactions with its environment .
Preparation Methods
The synthesis of 1-Methoxy-2,3,4-trinitrobenzene typically involves the nitration of methoxybenzene (anisole). The nitration process is carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced into the benzene ring.
Synthetic Route:
Starting Material: Methoxybenzene (anisole)
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
1-Methoxy-2,3,4-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide ions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
Reduction: 1-Methoxy-2,3,4-triaminobenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2,3,4-trinitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and explosives due to its high energy content and stability.
Comparison with Similar Compounds
1-Methoxy-2,3,4-trinitrobenzene can be compared with other nitrobenzene derivatives:
1,3,5-Trinitrobenzene: Similar in having three nitro groups but lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Methoxy-4-nitrobenzene: Contains only one nitro group, making it less electron-deficient and less reactive compared to this compound.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups and a methyl group, used primarily in military applications.
Properties
IUPAC Name |
1-methoxy-2,3,4-trinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAUKBZXCKSYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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